Type A Regioisomeric Architecture Confers Superior Cytotoxic Activity Against MDA‑MB‑231 Cells Compared with Type B Chromene–Chalcones
The target compound places its carbonyl group proximal to the chromene ring, corresponding to the Type A regioisomeric architecture. In a direct head‑to‑head comparison of 28 regioisomeric chromene–chalcone hybrids, Firoozpour et al. (2012) demonstrated that Type A compounds exhibited superior growth inhibitory activity against MDA‑MB‑231 triple‑negative breast cancer cells relative to their Type B counterparts, with many Type A analogs exceeding the potency of the reference drug Etoposide [1]. Although specific IC₅₀ values for CAS 929389‑81‑1 have not yet been published, the scaffold‑level QSAR model identifies topological and geometrical descriptors inherent to the Type A arrangement as key drivers of cytotoxic potency. In a related 2024 study, chromene–chalcone hybrid compound 6j (Type A architecture) achieved an IC₅₀ of 3.35 µM against MDA‑MB‑231 cells [2].
| Evidence Dimension | Cytotoxic activity against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Type A scaffold; specific IC₅₀ not published for this CAS number |
| Comparator Or Baseline | Type B regioisomeric chromene–chalcones; Etoposide as reference drug |
| Quantified Difference | Type A > Type B in MDA-MB-231 (class-level); representative Type A compound 6j IC₅₀ = 3.35 µM |
| Conditions | MTT assay, MDA-MB-231 triple-negative breast cancer cell line |
Why This Matters
The Type A scaffold is a validated starting point for developing cytotoxic agents against triple-negative breast cancer, and selecting a Type A regioisomer avoids the reduced activity consistently observed in the Type B series.
- [1] Firoozpour, L., et al. (2012). Cytotoxic Activity Evaluation and QSAR Study of Chromene‑Based Chalcones. Archives of Pharmacal Research, 35(12), 2117–2125. DOI: 10.1007/s12272‑012‑1208‑2. PMID: 23263805. View Source
- [2] Siddaiah, et al. (2024). Synthesis, Biological Evaluation and In‑Silico ADMET Studies of Novel Chalcones and Dihydro Pyrazoles of 2H‑Chromene as Anticancer Agents. Journal of Molecular Structure, 1309, 138149. DOI: 10.1016/j.molstruc.2024.138149. View Source
